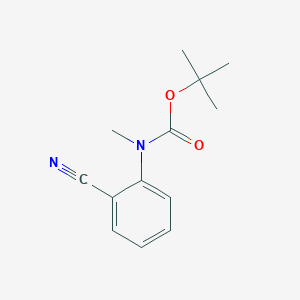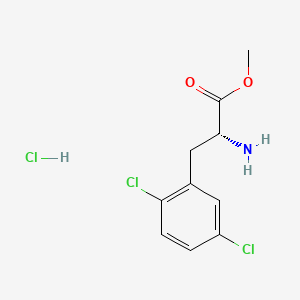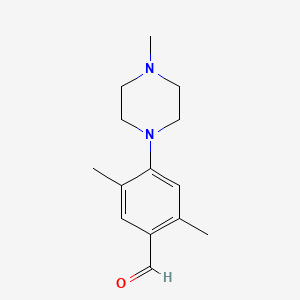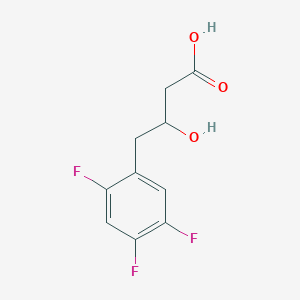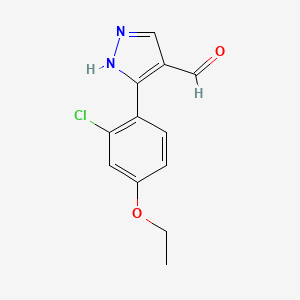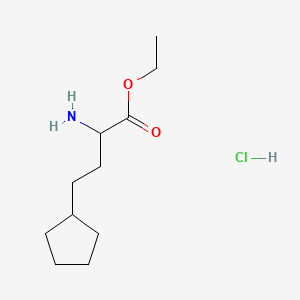
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is an organic compound with a complex structure It is a hydrochloride salt form of ethyl 2-amino-4-cyclopentylbutanoate, which is a derivative of butanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride typically involves multiple steps. One common method is the alkylation of an enolate ion derived from ethyl acetoacetate with a suitable alkyl halide, followed by amination and cyclization reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Ketones, aldehydes, and alcohols.
Applications De Recherche Scientifique
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-cyclohexylbutanoate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Ethyl 2-amino-4-phenylbutanoate: Contains a phenyl group instead of a cyclopentyl group.
Uniqueness
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H22ClNO2 |
|---|---|
Poids moléculaire |
235.75 g/mol |
Nom IUPAC |
ethyl 2-amino-4-cyclopentylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-7-9-5-3-4-6-9;/h9-10H,2-8,12H2,1H3;1H |
Clé InChI |
HWCRGULBIBKDJN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1CCCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
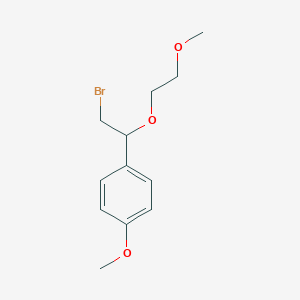
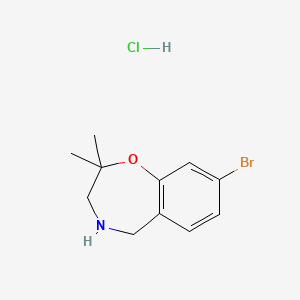
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)

